N-(4-Methoxy-2-oxo-2H-1-benzothiopyran-3-yl)acetamide
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Overview
Description
3-acetylamino-4-methoxy-thiochromen-2-one, also known as N-(4-methoxy-2-oxothiochromen-3-yl)acetamide, is a compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . This compound belongs to the thiochromone family, which are sulfur analogs of chromones. Thiochromones are known for their diverse biological activities and applications in organic synthesis .
Preparation Methods
The synthesis of 3-acetylamino-4-methoxy-thiochromen-2-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-acetylamino-4-methoxy-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiochromone ring to a dihydrothiochromone.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-acetylamino-4-methoxy-thiochromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetylamino-4-methoxy-thiochromen-2-one involves its interaction with various molecular targets and pathways. For example, thiochromone derivatives have been shown to inhibit enzymes like dihydropteroate synthase, which is essential for microbial folate biosynthesis . This inhibition disrupts the production of nucleic acids and proteins in microbes, leading to their death. Additionally, thiochromone derivatives can interact with DNA and proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-acetylamino-4-methoxy-thiochromen-2-one can be compared with other thiochromone derivatives, such as:
Thiochroman-4-ones: These compounds have a saturated ring system, which affects their chemical properties and reactivity compared to thiochromones.
Fluorinated thiochromones:
The uniqueness of 3-acetylamino-4-methoxy-thiochromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61424-10-0 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(4-methoxy-2-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13-10-11(16-2)8-5-3-4-6-9(8)17-12(10)15/h3-6H,1-2H3,(H,13,14) |
InChI Key |
XVADHKWQNQGZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2SC1=O)OC |
Origin of Product |
United States |
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